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Compound of Interest

Compound Name: 1-(2-Butylphenyl)-3-propylurea

Cat. No.: B5405931

Get Quote

Executive Summary & Chemical Identity
1-(2-butylphenyl)-3-propylurea represents a specific subclass of

-disubstituted ureas, a scaffold widely utilized in medicinal chemistry for kinase inhibition (e.g.,
Sorafenib analogs) and in agrochemistry as herbicides (inhibition of Photosystem II).

The structural integrity of this molecule relies on the precise arrangement of three distinct

domains:

The Urea Core: A rigid linker capable of dual hydrogen bonding.

The Aliphatic Chain: A propyl group providing lipophilicity and steric flexibility.

The Aromatic Anchor: An ortho-substituted phenyl ring. The "2-butyl" designation implies an

n-butyl chain at the ortho position, introducing significant steric bulk that influences the

planarity and binding kinetics of the urea moiety.

This guide provides a rigorous analytical framework to validate the synthesis, purity, and

conformational identity of this compound, distinguishing it from common regioisomers (e.g.,

para-butyl) and structural analogs.
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Chemical Profile
Property Specification

IUPAC Name 1-(2-butylphenyl)-3-propylurea

Molecular Formula

Molecular Weight 234.34 g/mol

Core Pharmacophore
Di-substituted Urea (

)

Key Challenge

Distinguishing ortho-substitution patterns and

validating the linearity of the butyl chain via

NMR.

Analytical Workflow Strategy
To ensure scientific integrity, the characterization process must follow a subtractive logic—

eliminating potential impurities (symmetrical ureas, unreacted isocyanates) before confirming

the target structure.
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Figure 1: Step-wise analytical workflow for the isolation and validation of asymmetric urea

derivatives.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the primary tool for distinguishing the ortho-substitution pattern. The proximity of the

butyl group to the urea linkage creates a unique shielding environment for the aromatic protons

and the urea NH protons.

Protocol: 1H NMR (400 MHz, DMSO-d6)
Solvent Choice: DMSO-d6 is preferred over CDCl3 to minimize proton exchange of the urea

NH groups, allowing for the observation of distinct doublets/singlets.

Expected Spectral Assignments:
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Region
Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

Amide 7.80 - 8.10 Singlet (br) 1H

Downfield

due to

conjugation

with the

phenyl ring

and

intramolecula

r H-bonding.

Amide 6.10 - 6.30 Triplet (br) 1H

Upfield;

couples with

the adjacent

propyl

(

Hz).

Aromatic 7.50 - 7.60 Doublet 1H

The proton

ortho to the

urea group;

deshielded by

the carbonyl

anisotropy.

Aromatic 7.00 - 7.20 Multiplet 3H

Remaining

aromatic

protons.

Complexity

arises from

the ortho-

butyl

substituent

breaking

symmetry.
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Benzylic 2.50 - 2.60 Triplet 2H

Benzylic

protons of the

n-butyl chain.

Aliphatic 3.00 - 3.10 Quartet 2H

Propyl

methylene

adjacent to

nitrogen.

Aliphatic 1.20 - 1.60 Multiplet 6H Bulk

Overlapping

central

methylenes

of propyl and

butyl chains.

Methyl 0.85 - 0.95
Overlapping

Triplets
6H

Terminal

methyls of

both propyl

and butyl

chains.

Critical Validation Step (2D NMR): To confirm the "2-butyl" (ortho) position versus "4-butyl"

(para):

COSY: Look for the coupling network of the aromatic ring. An ortho-substituted ring will show

a continuous 4-proton spin system (

). A para-substituted ring would show two distinct doublets (AA'BB' system).

NOESY: Strong NOE correlation between the Urea-NH (Ar) and the Benzylic-CH2 indicates

the butyl group is ortho to the nitrogen.

B. Infrared Spectroscopy (FTIR)
IR is essential for determining the hydrogen-bonding state (monomer vs. aggregate) which

dictates solubility and bioavailability.

Amide I (C=O[1] Stretch): 1630–1660 cm⁻¹. A lower frequency indicates strong

intermolecular hydrogen bonding (urea "tapes").
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Amide II (N-H Bend): 1550–1570 cm⁻¹. Diagnostic for secondary amides.

N-H Stretch: 3300–3350 cm⁻¹. A sharp peak implies free NH; a broad band implies

aggregation.

Aromatic C=C: 1590–1600 cm⁻¹. Confirms the phenyl ring.[2][3]

C. Mass Spectrometry (HRMS-ESI)
Ionization: Electrospray Ionization (Positive Mode).

Target Ion:

m/z.

Fragmentation Logic:

Ureas typically cleave at the C-N bond.

Expect fragments corresponding to the propyl isocyanate loss (

) or 2-butylaniline ion.

Parent Ion [M+H]+
m/z 235.18

2-Butylaniline Ion
[Ar-NH3]+

C-N Cleavage

Propyl Isocyanate
Neutral Loss

Neutral Loss

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway expected in ESI-MS analysis.

Synthesis & Impurity Profiling
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Context: This compound is typically synthesized by reacting 2-butylaniline with propyl

isocyanate (or conversely, 2-butylphenyl isocyanate with propylamine).

Common Impurities:

Symmetrical Ureas: If water is present, isocyanates hydrolyze to amines, which react with

remaining isocyanate to form 1,3-bis(2-butylphenyl)urea (highly insoluble solid).

Detection: High melting point (>200°C) and a single set of aromatic signals in NMR.

Unreacted Aniline:

Detection: Broad singlet around 3.5-4.5 ppm (NH2) in NMR; distinct amine odor.

Purification Protocol: Recrystallization from Ethanol/Water (9:1) is the standard for alkyl-aryl

ureas. The symmetrical urea usually precipitates first (less soluble), allowing the asymmetric

target to be crystallized from the filtrate upon cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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